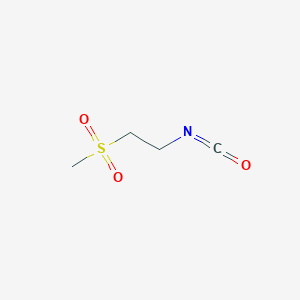

N-(2-Fluoroethyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which would include N-(2-Fluoroethyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

In a study, a compound similar to this compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride in deionized water .Applications De Recherche Scientifique

Antitumor Activity

N-(2-Fluoroethyl)benzamide derivatives, like MS-27-275, have been found to inhibit histone deacetylase (HDA), leading to the hyperacetylation of nuclear histones in various tumor cell lines. This inhibition has shown marked antitumor activity in vivo, suggesting a potential novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial Activity

Fluorinated derivatives of this compound have exhibited significant antifungal and antibacterial activity. These compounds show promise in combating fungi and Gram-positive microorganisms, with some activity noted against Gram-negative strains as well (Carmellino et al., 1994).

Dopamine D-2 Receptor Affinity

Fluorine analogs of eticlopride, with N-ethyl groups replaced by 2-fluoroethyl, have been synthesized to explore their potential as radioligands for positron emission tomography (PET). These compounds exhibit affinity for the dopamine D-2 receptor, though less potent than eticlopride, indicating their potential in neurological studies (Fukumura et al., 1990).

Alzheimer's Disease Research

In Alzheimer's disease research, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used with PET to quantify serotonin 1A receptor densities. Such studies help in understanding the progression and severity of Alzheimer's disease (Kepe et al., 2006).

Medicinal Chemistry and Synthesis

In medicinal chemistry, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter has been applied to this compound derivatives. This method is crucial for the synthesis of a wide range of functional groups, highlighting its broad applicability (Wang et al., 2009).

Imaging of Dopamine D2 Receptor

This compound analogs, like 18F-labeled benzamide derivatives, have been evaluated as potential ligands for studying the dopamine D2 receptor phenomenon. These studies are significant for understanding various neurological conditionsand diseases (Kiesewetter et al., 1990).

Anti-inflammatory Applications

Benzamides, including derivatives of this compound, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds, such as 3-fluorobenzamide, have shown significant potency in treating peripheral edema, suggesting their potential in developing non-acidic anti-inflammatory drugs (Robert et al., 1994).

Imaging of Sigma2 Receptor Status in Tumors

Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of sigma2 receptors in solid tumors. This research is critical for improving the diagnosis and treatment of various cancers (Tu et al., 2007).

Antiarrhythmic Activity

This compound derivatives have shown potential as oral antiarrhythmic agents in preclinical studies. One such compound, flecainide acetate, demonstrated significant efficacy and was selected for clinical trials, indicating the importance of these compounds in cardiac care (Banitt et al., 1977).

Crystal Structure Analysis

The crystal structures of various this compound derivatives have been reported, providing insights into their chemical properties and potential applications in drug design and development (Suchetan et al., 2016).

Dopamine D2 Receptor Ligands for PET Studies

2,3-Dimethoxy-5-(fluoroalkyl)-substituted benzamides have been synthesized and evaluated as high-affinity ligands for CNS dopamine D2 receptors. These ligands are valuable for in vivo PET studies related to neurological disorders and diseases (Bishop et al., 1991).

Synthesis of Fluorinated Heterocycles

Rhodium-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate has been used for the synthesis of fluorinated heterocycles, including this compound derivatives. This method is important for the production of compounds used in pharmaceutical and agrochemical industries (Wu et al., 2017).

PET Probe for Melanoma

A fluorine-labeled benzamide derivative, [18F]FPBZA, has been developed as a PET probefor primary and metastatic melanoma. Its specific uptake by melanoma cells and the ability to clearly delineate melanoma lesions in PET scans demonstrate its potential as a diagnostic tool for melanoma (Wu et al., 2014).

Ultrasensitive Detection of Malignant Melanoma

This compound derivatives have been used to develop PET imaging probes like [18F]DMPY2, which exhibit excellent performance in detecting primary and metastatic melanomas. This includes strong tumoral uptake and rapid background clearance, highlighting their potential in early-stage melanoma diagnosis (Pyo et al., 2020).

Antibacterial Studies

Compounds like 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibacterial agents (Sapari et al., 2014).

Investigating Polymorphism in Crystal Structures

The study of concomitant polymorphism in compounds like 3-fluoro-N-(3-fluorophenyl) benzamide helps in understanding the disorder in crystal structures. Such research is vital for the pharmaceutical industry in terms of drug formulation and stability (Chopra & Row, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQAHBRDJMRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553185 | |

| Record name | N-(2-Fluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63186-89-0 | |

| Record name | N-(2-Fluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide](/img/structure/B3385337.png)

![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)